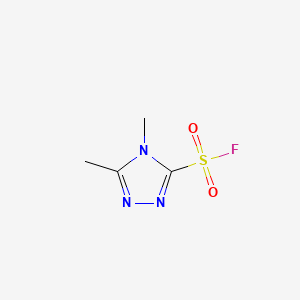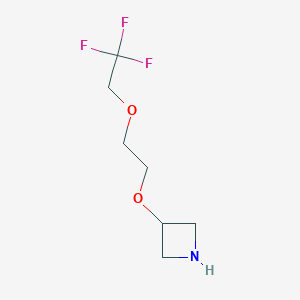
3-(2-(2,2,2-Trifluoroethoxy)ethoxy)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(2,2,2-Trifluoroethoxy)ethoxy)azetidine is a chemical compound with the molecular formula C7H12F3NO2 and a molecular weight of 199.17 g/mol . This compound is characterized by the presence of an azetidine ring substituted with a trifluoroethoxy group, making it a unique and interesting molecule for various scientific applications.
Méthodes De Préparation
The synthesis of 3-(2-(2,2,2-Trifluoroethoxy)ethoxy)azetidine typically involves the reaction of azetidine with 2-(2,2,2-trifluoroethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to complete the synthesis .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
3-(2-(2,2,2-Trifluoroethoxy)ethoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted azetidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(2-(2,2,2-Trifluoroethoxy)ethoxy)azetidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the interactions of azetidine derivatives with biological targets.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-(2,2,2-Trifluoroethoxy)ethoxy)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological or chemical effects. The exact pathways involved can vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
3-(2-(2,2,2-Trifluoroethoxy)ethoxy)azetidine can be compared with other similar compounds, such as:
3-(2,2,2-Trifluoroethoxy)azetidine: This compound lacks the additional ethoxy group, making it less complex but potentially less versatile in certain applications.
3-(2,2,2-Trifluoroethyl)azetidine: This compound has a similar structure but with a different substituent, which can affect its chemical and biological properties.
Propriétés
Formule moléculaire |
C7H12F3NO2 |
|---|---|
Poids moléculaire |
199.17 g/mol |
Nom IUPAC |
3-[2-(2,2,2-trifluoroethoxy)ethoxy]azetidine |
InChI |
InChI=1S/C7H12F3NO2/c8-7(9,10)5-12-1-2-13-6-3-11-4-6/h6,11H,1-5H2 |
Clé InChI |
BAKDIWXRZJWLSB-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)OCCOCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


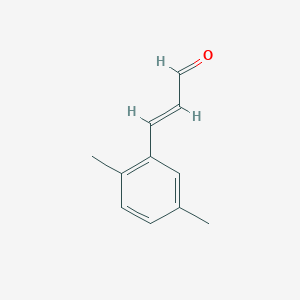
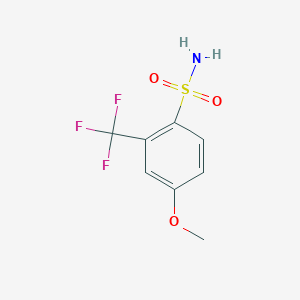

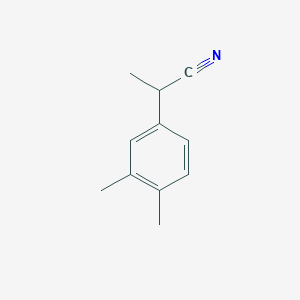
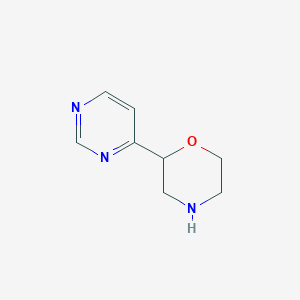

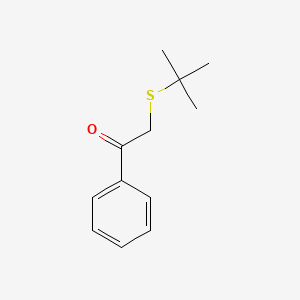
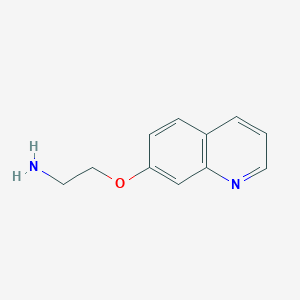
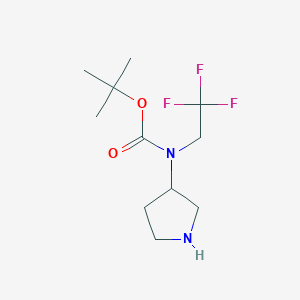
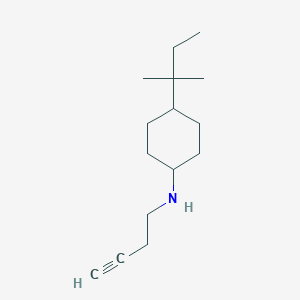
![5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13525434.png)

